molecular formula C10H14N2O6S2 B3041862 Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate CAS No. 393509-80-3

Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate

Cat. No.: B3041862
CAS No.: 393509-80-3
M. Wt: 322.4 g/mol
InChI Key: PKRVNZBYNHOGDO-UHFFFAOYSA-N
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Description

Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate core substituted with sulfonamide and sulfonyl groups. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate typically involves multi-step organic reactions. One common method includes the sulfonation of methyl benzoate followed by the introduction of sulfonamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems and precise control of reaction parameters is crucial to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction removes oxygen atoms or adds hydrogen atoms, often resulting in a more simplified structure.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler sulfonamide derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile introduced.

Scientific Research Applications

Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.

    Biology: The compound’s interactions with biological molecules make it useful in biochemical studies and drug development.

    Medicine: Its sulfonamide groups are known for their antibacterial properties, making it a candidate for developing new antibiotics.

    Industry: The compound’s stability and reactivity are valuable in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives such as:

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfapyridine

Uniqueness

Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate is unique due to its specific substitution pattern on the benzoate core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6S2/c1-18-10(13)8-4-3-7(6-12-19(2,14)15)5-9(8)20(11,16)17/h3-5,12H,6H2,1-2H3,(H2,11,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVNZBYNHOGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CNS(=O)(=O)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028625
Record name Methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393509-80-3
Record name Methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11 g (32 mmol) of methyl 2-chlorosulfonyl-4-methanesulfonylaminomethylbenzoate in 200 ml of THF is treated at 0° C. with 1.1 g (64 mmol) of NH3 gas. For work-up, the mixture is concentrated in vacuo. Extracting the residue by stirring with water and then filtration and drying in vacuo give 8.3 g (80%) of methyl 2-sulfamoyl-4-methanesulfonylaminomethylbenzoate of melting point 185–187° C.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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